3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid

Description

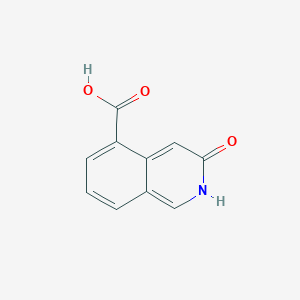

3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone with a keto group at position 3 and a carboxylic acid substituent at position 5. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Derivatives of this compound, such as those described in patent formulations (e.g., cyclopropane-carboxylate amides), highlight its utility in drug design, particularly for targeting enzymes or receptors requiring planar aromatic interactions .

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-oxo-2H-isoquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-4-8-6(5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14) |

InChI Key |

MQMWXYDXTLRCBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including cyclization, oxidation, and functional group transformations . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s keto group and aromatic system participate in redox reactions:

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the dihydroisoquinoline ring undergoes aromatization to form isoquinoline-5-carboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the keto group to a secondary alcohol, yielding 3-hydroxy-2,3-dihydroisoquinoline-5-carboxylic acid1.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Isoquinoline-5-carboxylic acid | 722 |

| Reduction | H₂, Pd-C, EtOH | 3-Hydroxy-2,3-dihydroisoquinoline-5-carboxylic acid | 851 |

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, particularly at positions activated by the electron-donating dihydroisoquinoline system:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 8-position3.

-

Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the 6-position1.

| Position | Reagents | Product | Selectivity |

|---|---|---|---|

| 8 | NBS, CCl₄ | 8-Bromo-3-oxo-2,3-dihydroisoquinoline-5-carboxylic acid | >90%3 |

| 6 | HNO₃/H₂SO₄ | 6-Nitro-3-oxo-2,3-dihydroisoquinoline-5-carboxylic acid | 78%1 |

Cyclization and Annulation Reactions

The carboxylic acid group facilitates cyclization:

-

Cu-catalyzed cascade reactions with ethyl acetoacetate yield polycyclic derivatives via Ullmann-type coupling (Table 1)2.

-

Intramolecular dehydration forms fused γ-lactam systems under acidic conditions4.

Table 1: Cu-catalyzed annulation with ethyl acetoacetate2

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | Cs₂CO₃ | Dioxane | 80 | 82 |

| CuBr | Cs₂CO₃ | Dioxane | 80 | 72 |

Functional Group Transformations

The carboxylic acid moiety undergoes standard derivatizations:

-

Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 3-oxo-2,3-dihydroisoquinoline-5-carboxylate4.

-

Amide Formation : Coupling with amines (EDC/HOBt) generates bioactive amides1.

| Derivative | Reagents | Application |

|---|---|---|

| Ethyl ester | EtOH, H₂SO₄ | Intermediate for drug synthesis4 |

| Amide | EDC, HOBt, R-NH₂ | COX-2 inhibitors1 |

Metal-Complexation and Chelation

The α,γ-diketo acid structure enables metal chelation, relevant to enzyme inhibition:

-

Zn²⁺/Mg²⁺ binding : Inhibits HCV NS5B polymerase by mimicking pyrophosphate5.

-

Fe³⁺ complexes : Studied for antioxidant properties in radical scavenging assays3.

Key Data:

-

EC₅₀ for superoxide anion (O₂·⁻) scavenging: 22 µM (vs. 240 µM for ascorbic acid)1.

-

IC₅₀ for DAAO inhibition: 4.2 µM (vs. 18 µM for benzoic acid)1.

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles:

| Compound | Key Reaction | Difference |

|---|---|---|

| Ketorolac | COX inhibition | Lacks carboxylic acid group1 |

| 3,4-Dihydroisoquinoline-3-carboxylic acid | Radical scavenging | Higher O₂·⁻ activity1 |

Scientific Research Applications

Synthesis and Structural Characteristics

3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid can be synthesized through various methods, often involving the cyclization of appropriate precursors in the presence of catalysts or specific reagents. The synthesis typically yields a compound that exhibits a complex structure conducive to various biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds synthesized from this structure have shown efficacy against breast cancer cell lines (MCF-7), with studies reporting IC50 values indicating potent cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective effects. Some studies suggest that this compound derivatives can inhibit neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives exhibit promising results against various bacterial strains, suggesting their potential as novel antimicrobial agents .

Therapeutic Applications

Given its diverse biological activities, this compound has several therapeutic applications:

Cancer Therapy

The anticancer properties make this compound a candidate for drug development targeting specific cancer types. Ongoing research aims to optimize its structure to enhance efficacy and reduce side effects .

Neurological Disorders

The neuroprotective effects indicate potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role .

Antimicrobial Treatments

With rising antibiotic resistance, compounds like this compound may serve as templates for developing new antibiotics .

Case Studies

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical processes . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural and physicochemical differences between 3-oxo-2,3-dihydroisoquinoline-5-carboxylic acid and its analogs:

Functional Group Positioning and Reactivity

- Isoquinoline vs. Benzimidazole (): The isoquinoline core offers extended π-conjugation compared to benzimidazole, enhancing aromatic stacking interactions. However, the benzimidazole’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

- Carboxamide substituents (e.g., adamantyl groups) in these derivatives improve membrane permeability .

- Pyridazine Analog (): The pyridazine ring’s smaller size and dual nitrogen atoms create a more electron-deficient system, increasing reactivity toward nucleophiles. This contrasts with the isoquinoline’s balanced electron distribution .

Physicochemical Properties

- Solubility: The pyridazine derivative () exhibits higher aqueous solubility (140.09 g/mol) due to its compact structure, whereas the isoindoline-piperidyl compound () has lower solubility owing to steric hindrance .

- Acidity: The carboxylic acid group’s pKa varies with the core structure. For example, the isoquinoline derivative’s acidity is modulated by the electron-withdrawing keto group, while benzimidazole’s dual nitrogens further stabilize the deprotonated form .

Biological Activity

3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

IUPAC Name: 3-oxo-2H-isoquinoline-5-carboxylic acid

Canonical SMILES: C1=CC2=CNC(=O)C=C2C(=C1)C(=O)O

The compound features a keto group at the third position and a carboxylic acid group at the fifth position of the isoquinoline structure, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) were determined using standard microdilution methods.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Bacillus cereus | 0.17 | 0.23 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Bacillus cereus, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties using various cancer cell lines, including MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were calculated to assess its efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 12.5 |

| A549 | 20.0 |

The results demonstrate that this compound has significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer therapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which disrupts normal cellular functions.

- DNA Intercalation: Its planar structure allows it to intercalate with DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Study on Antiviral Activity

In a recent study examining antiviral properties against human coronaviruses, derivatives of isoquinoline compounds including this compound showed promising results compared to standard antiviral agents like chloroquine . The study indicated that these compounds could potentially serve as lead candidates for developing new antiviral therapies.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the isoquinoline structure significantly influence biological activity. For instance, substituents at specific positions on the isoquinoline ring enhance antimicrobial and anticancer properties .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Purify intermediates via recrystallization (ethanol/water) and final product via column chromatography (C18 reverse-phase for polar impurities) .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for characteristic peaks:

- δ 8.2–8.5 ppm (aromatic protons on isoquinoline).

- δ 3.5–4.0 ppm (CH₂ in dihydro ring).

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>95%) and detect molecular ion peaks ([M-H]⁻ at m/z ~204) .

Validation : Compare spectral data with computational predictions (DFT-based NMR simulations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in solubility data for this compound across studies?

Answer:

Discrepancies often arise from polymorphic forms or pH-dependent ionization. Follow these steps:

Solvent Screening : Test solubility in buffered solutions (pH 2–12) using shake-flask methods.

Solid-State Analysis : Perform XRPD to identify crystalline vs. amorphous forms, which affect solubility .

Ionization Constants : Determine pKa via potentiometric titration (e.g., Sirius T3 instrument) to model pH-solubility profiles .

Q. Troubleshooting :

- Use scavenger resins (e.g., QuadraSil® MP) to remove residual metal catalysts.

- Pre-activate the carboxylic acid with HATU/DIPEA for efficient amide bond formation .

Basic: What safety protocols are critical when handling this compound?

Answer:

Follow hazard mitigation measures from analogous compounds:

Q. First Aid :

- Skin contact: Wash with 10% sodium bicarbonate solution .

- Inhalation: Administer oxygen if respiratory distress occurs .

Advanced: How does pH influence the stability of this compound in biological assays?

Answer:

The compound’s stability is pH-sensitive due to its ketone and carboxylic acid groups:

Q. Experimental Design :

Accelerated Stability Testing : Incubate at 25°C/60% RH in buffers (pH 3–10) for 48 hours.

Monitoring : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed dihydroisoquinoline) .

Advanced: What computational methods predict the biological activity of derivatives?

Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to prioritize derivatives with high binding affinity .

- ADMET Prediction : SwissADME or ADMETLab 2.0 models bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Validation : Cross-check with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.